2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine atom at the 5th position of the indole ring and a formyl group at the 3rd position, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid typically involves the bromination of an indole precursor followed by formylation and subsequent acetic acid substitution. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the desired position. The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent. Finally, the acetic acid moiety is introduced through a substitution reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)acetic acid.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-3-methyl-1H-indol-1-yl)acetic acid
- 2-(5-bromo-3-ethyl-1H-indol-1-yl)acetic acid
- 2-(5-bromo-3-carboxy-1H-indol-1-yl)acetic acid
Uniqueness
2-(5-bromo-3-formyl-1H-indol-1-yl)acetic acid is unique due to the presence of both a bromine atom and a formyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHPEKOIGNYXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2CC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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